Cas no 41251-37-0 (Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether)
Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether Chemical and Physical Properties
Names and Identifiers
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- methyl-d3-magnesium iodide
- Methyl-d3-magnesium iodide solution
- TRIDEUTERO-METHYLMAGNESIUM IODIDE
- deuterated methyl magnesium idodide
- magnesium,trideuteriomethane,iodide
- 41251-37-0
- magnesium;trideuteriomethane;iodide
- magnesium(2+) (?H?)methanide iodide
- DTXSID70459001
- Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether
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- Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q-1;;+2/p-1/i1D3;;
- InChI Key: VXWPONVCMVLXBW-GXXYEPOPSA-M
- SMILES: [I-].[Mg+2].[C-]([2H])([2H])[2H]
Computed Properties
- Exact Mass: 168.93200
- Monoisotopic Mass: 168.93182g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 3
- Rotatable Bond Count: 0
- Complexity: 4.8
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.871 g/mL at 25 °C
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: −40 °F
- PSA: 0.00000
- LogP: 1.46950
- Vapor Pressure: Not available
Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3399 4.3/PG 1
- Hazard Category Code: 12-14/15-22-66-67-34-19-11
- Safety Instruction: S16; S36/37/39; S43; S45
- FLUKA BRAND F CODES:1-10
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Hazardous Material Identification:
- Risk Phrases:R12; R14/15; R22; R66; R67
- Storage Condition:Hygroscopic, Refrigerator, under inert atmosphere
Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M317002-250ml |
Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether |
41251-37-0 | 250ml |
$ 2625.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235856-100 ml |
Methyl-d3-magnesium iodide solution, |
41251-37-0 | 100 ml |
¥2632.00 | 2023-09-05 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY253787-100ml |
(Methyl-d3)magnesium Iodide |
41251-37-0 | ≥95% | 100ml |
¥1379.00 | 2024-07-10 |
Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether Suppliers
Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Methyl-d3-magnesium Iodide, ~ 1.0\xa0M in diethyl ether
Methyl-d3-Magnesium Iodide (~1.0 M in Diethyl Ether): A Comprehensive Overview
Methyl-d3-Magnesium Iodide, also known by its CAS number CAS No. 41251-37-0, is a highly reactive organomagnesium compound commonly utilized in organic synthesis. This compound, often referred to as a Grignard reagent, is a key player in the construction of carbon-carbon bonds, making it indispensable in modern synthetic chemistry. The solution is typically prepared at a concentration of approximately 1.0 M in diethyl ether, which serves as both a solvent and a stabilizing agent for the reactive magnesium species.
The structure of Methyl-d3-Magnesium Iodide consists of a magnesium atom bonded to a methyl group (-CH3) and an iodide ion (I⁻). The methyl group is deuterated (d3), meaning that all three hydrogens are replaced with deuterium atoms (²H). This deuterium substitution is particularly useful in isotopic labeling studies, allowing researchers to track the movement of molecules during chemical reactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
One of the most significant advancements in the use of Grignard reagents like Methyl-d3-Magnesium Iodide has been their application in asymmetric synthesis. Recent studies have demonstrated their ability to participate in enantioselective reactions, enabling the construction of chiral centers with high enantioselectivity. For instance, researchers have employed these reagents in the synthesis of complex natural products, such as terpenoids and alkaloids, which are often challenging to synthesize due to their intricate stereochemistry.
In addition to its role in organic synthesis, Methyl-d3-Magnesium Iodide has found applications in materials science and catalysis. For example, it has been used as a precursor for the synthesis of low-dimensional materials, such as graphene quantum dots and transition metal carbides. These materials exhibit unique electronic and optical properties, making them promising candidates for applications in electronics and optoelectronics.
The preparation of Methyl-d3-Magnesium Iodide involves the reaction of magnesium metal with methyl iodide (CH3I) under anhydrous conditions. The reaction typically occurs at elevated temperatures and is carried out in an inert atmosphere to prevent contamination from moisture or oxygen, which can quench the reactive magnesium species. The resulting Grignard reagent is then dissolved in diethyl ether to form the ~1.0 M solution.
Recent research has focused on optimizing the stability and reactivity of Grignard reagents like Methyl-d3-Magnesium Iodide. For example, scientists have explored the use of additives or stabilizing agents that can enhance the shelf life of these compounds without compromising their reactivity. Such advancements are critical for ensuring consistent performance in large-scale synthetic processes.
In terms of applications, Methyl-d3-Magnesium Iodide has been widely used in alkylation reactions, where it reacts with electrophilic carbonyl compounds such as ketones, aldehydes, and esters to form alkanes or alcohols. These reactions are fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
The use of deuterated Grignard reagents like Methyl-d3-Magnesium Iodide has also opened new avenues for studying reaction mechanisms using kinetic isotope effects (KIEs). By replacing hydrogen atoms with deuterium atoms, researchers can gain insights into the transition states and rate-determining steps of chemical reactions at an atomic level.
In conclusion, Methyl-d3-Magnesium Iodide (~1.0 M in Diethyl Ether) is a versatile and powerful tool in organic synthesis with applications spanning from drug discovery to materials science. Its unique properties and compatibility with modern synthetic techniques make it an essential compound for chemists working at the forefront of chemical research.
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